3-Fluorophenoxyacetonitrile
CAS No.: 135290-20-9
Cat. No.: VC21202407
Molecular Formula: C8H6FNO
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135290-20-9 |
---|---|
Molecular Formula | C8H6FNO |
Molecular Weight | 151.14 g/mol |
IUPAC Name | 2-(3-fluorophenoxy)acetonitrile |
Standard InChI | InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 |
Standard InChI Key | IPEUJNOWOPRARM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)OCC#N |
Canonical SMILES | C1=CC(=CC(=C1)F)OCC#N |
Introduction
Chemical Identity and Structure
3-Fluorophenoxyacetonitrile, also known as 2-(3-fluorophenoxy)acetonitrile, is an organic compound characterized by a fluorine substituent at the meta position of a phenoxy group connected to an acetonitrile moiety. The compound features a unique structural arrangement that contributes to its chemical reactivity and potential applications.
Basic Chemical Information
The compound possesses the following fundamental chemical identifiers and properties:
Property | Value |
---|---|
CAS Number | 135290-20-9 |
Molecular Formula | C₈H₆FNO |
Molecular Weight | 151.14 g/mol |
Standard Purity | NLT 98% |
Structural Classification | Fluorinated nitrile |
The chemical structure consists of a benzene ring with a fluorine atom at position 3, connected via an oxygen atom to an acetonitrile group (-CH₂CN). This arrangement creates a molecule with specific electronic properties influenced by both the electron-withdrawing nature of the fluorine substituent and the nitrile functionality .
Physical and Chemical Properties
The physical and chemical properties of 3-Fluorophenoxyacetonitrile are determined by its molecular structure, particularly the presence of the fluorine atom and the nitrile group. These structural features contribute to its stability, reactivity, and potential applications.
Physical State and Appearance
While specific information about the physical appearance of 3-Fluorophenoxyacetonitrile is limited in the available literature, related fluorinated nitriles typically exist as clear to slightly colored liquids or crystalline solids at room temperature. The compound's physical state is influenced by intermolecular forces, including potential hydrogen bonding and dipole-dipole interactions .
Chemical Reactivity
The reactivity of 3-Fluorophenoxyacetonitrile is primarily determined by:
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The nitrile group, which can undergo various transformations including hydrolysis, reduction, and nucleophilic addition reactions
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The fluorine substituent, which influences the electronic distribution within the aromatic ring
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The ether linkage (phenoxy group), which provides additional functionality for synthetic manipulations
These reactive sites make the compound valuable in organic synthesis as a versatile intermediate for preparing more complex molecules.
Structural Relationships and Analogs
3-Fluorophenoxyacetonitrile belongs to a family of fluorinated phenoxy compounds that share structural similarities but differ in substitution patterns and connectivity.
Comparison with Structural Analogs
The following table compares 3-Fluorophenoxyacetonitrile with structurally related compounds:
Compound | CAS Number | Key Structural Differences | Notable Features |
---|---|---|---|
3-Fluorophenoxyacetonitrile | 135290-20-9 | Reference compound | Contains meta-fluorine and ether linkage to acetonitrile |
2-(4-Fluorophenoxy)acetonitrile | 24115-20-6 | Fluorine at para position | Different electronic distribution affects reactivity |
2-(3-Fluorophenyl)acetonitrile | 501-00-8 | Direct C-C bond instead of C-O-C linkage | Higher lipophilicity and different reactivity profile |
2-(4-Chlorophenoxy)acetonitrile | 24115-19-3 | Chlorine substitution instead of fluorine | Different halogen-induced effects on reactivity |
These structural variations significantly influence physicochemical properties, including solubility, lipophilicity, and chemical reactivity, which can translate to different biological activities and synthetic utilities .
Applications in Organic Synthesis
3-Fluorophenoxyacetonitrile serves as an important building block in organic synthesis, particularly in the preparation of compounds with pharmaceutical and agrochemical potential.
Synthetic Utility
The compound's value in synthetic chemistry stems from several factors:
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The nitrile group provides a versatile handle for further functionalization, enabling transformation to amides, amines, carboxylic acids, or heterocycles
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The fluorine substituent enhances metabolic stability and binding interactions in pharmaceutical compounds
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The ether linkage offers additional sites for structural elaboration through various chemical transformations
These features make 3-Fluorophenoxyacetonitrile particularly useful for constructing complex molecular architectures with specific functional group arrangements .
Research Directions and Emerging Applications
Current research involving 3-Fluorophenoxyacetonitrile and related fluorinated compounds focuses on several promising directions.
Current Research Areas
Research efforts include:
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Development of more efficient synthetic methodologies for preparing fluorinated nitriles
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of novel applications in materials science and pharmaceutical development
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Utilization as building blocks for constructing complex molecular scaffolds with specific functional properties
These research directions highlight the compound's importance in advancing chemical synthesis and drug discovery efforts .
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